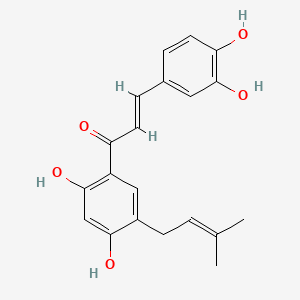
Broussochalcone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Broussochalcone A is a natural product found in Broussonetia papyrifera with data available.
Scientific Research Applications
Microbial Transformation and Cytotoxicity
Broussochalcone A (BCA) has been studied for its potential in microbial transformation. Xiao et al. (2021) found that the transformation of BCA by the fungus Aspergillus niger yielded novel chalcone derivatives with cytotoxic properties against various human cancer cell lines, suggesting its potential in cancer research (Xiao et al., 2021).
Antioxidant Properties and Nitric Oxide Suppression
BCA exhibits significant antioxidant properties, as shown in a study by Cheng et al. (2001). It effectively inhibits lipid peroxidation and scavenges various free radicals. Moreover, BCA suppresses nitric oxide production in lipopolysaccharide-activated macrophages, which could have implications for treating inflammatory diseases (Cheng et al., 2001).
Apoptosis Induction in Renal Cancer Cells
In 2021, Lee et al. demonstrated that BCA induces apoptosis in human renal cancer cells. This is achieved through the elevation of reactive oxygen species levels and activation of the FOXO3 signaling pathway, highlighting BCA's potential as a therapeutic agent for renal cancer (Lee et al., 2021).
Potential as an Anti-Coronaviral Agent
A study by Park et al. (2017) evaluated BCA's potential as an inhibitor of coronavirus proteases, suggesting its application in the development of anti-coronaviral agents. BCA showed potent inhibition against certain proteases of the coronavirus (Park et al., 2017).
Inhibitory Effects on CYP2J2 and Cancer Treatment
BCA has been found to inhibit CYP2J2, an enzyme predominantly expressed in human tumor tissues. Park et al. (2018) showed that BCA's inhibitory effect on this enzyme and its cytotoxic effects against human hepatoma HepG2 cells suggest its potential in cancer treatment (Park et al., 2018).
Inhibition of NR4A1 in Pancreatic Cancer Cells
In 2021, Lee et al. identified BCA as an inhibitor of the orphan nuclear receptor NR4A1, which is overexpressed in pancreatic cancer. BCA's ability to induce apoptosis in pancreatic cancer cells further highlights its potential as an anticancer agent (Lee et al., 2021).
Properties
CAS No. |
99217-68-2 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-6-14-10-15(19(24)11-18(14)23)16(21)7-4-13-5-8-17(22)20(25)9-13/h3-5,7-11,22-25H,6H2,1-2H3/b7-4+ |
InChI Key |
FEALTYYKRMRXTG-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)C |
SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)O)C |
Synonyms |
broussochalcone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


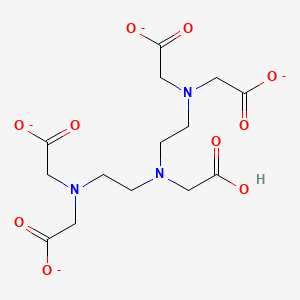

![4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)
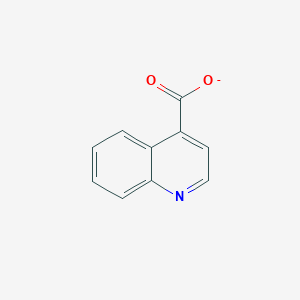

![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)
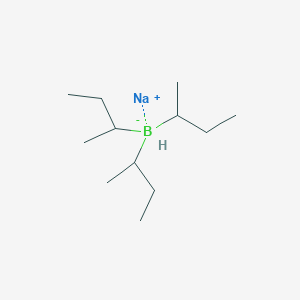

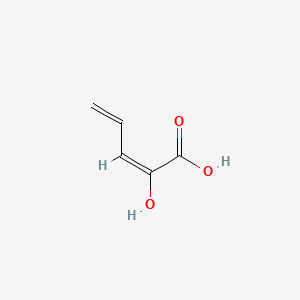
![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)


![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)
